- Preparing method and application of small-molecule allosteric regulation compound SPAM targeting neuropeptide receptor PAC1-R, China, , ,

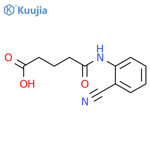

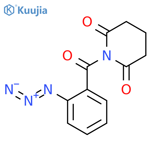

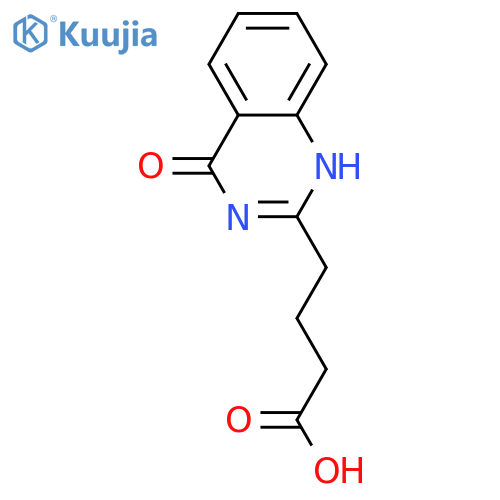

Cas no 95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid)

95494-51-2 structure

Nom du produit:4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Numéro CAS:95494-51-2

Le MF:C12H12N2O3

Mégawatts:232.235282897949

MDL:MFCD05273570

CID:844663

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

- 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid(SALTDATA: FREE)

- 2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- (9CI)

- 2-Quinazolinebutyric acid, 4-hydroxy- (7CI)

- 3,4-Dihydro-4-oxo-2-quinazolinebutanoic acid (ACI)

- ME 0569

- NSC 99368

-

- MDL: MFCD05273570

- Piscine à noyau: 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)

- La clé Inchi: IWUFDMAFCDCNMQ-UHFFFAOYSA-N

- Sourire: O=C1C2C(=CC=CC=2)NC(CCCC(O)=O)=N1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 4

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-5g |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 5g |

¥6200.90 | 2023-09-01 | |

| Fluorochem | 059591-5g |

4-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-butyric acid |

95494-51-2 | 95% | 5g |

£591.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292272-100mg |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95+% | 100mg |

¥627.00 | 2024-04-24 | |

| Ambeed | A238213-250mg |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 250mg |

$91.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA496-250mg |

4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 250mg |

¥662.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA496-5g |

4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 95% | 5g |

¥4032.0 | 2024-04-16 | |

| A2B Chem LLC | AI64420-10g |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |

95494-51-2 | 98% | 10g |

$565.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1234138-100mg |

2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |

95494-51-2 | 95% | 100mg |

$100 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234138-100mg |

2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |

95494-51-2 | 95% | 100mg |

$100 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1234138-1g |

2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |

95494-51-2 | 95% | 1g |

$240 | 2025-02-26 |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone ; 22 h, 80 °C; overnight, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Toluene ; 3 h, reflux

Référence

- Preparation of small molecule compound SPAM1 for up-regulating neuropeptide PACAP and its receptor PAC1-R, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Toluene ; 3 h, reflux

Référence

- Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer Factor, International Journal of Molecular Sciences, 2022, 23(24),

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 12 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Référence

- Tankyrase inhibitor, China, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Toluene ; 2 d, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt

1.3 Reagents: Acetic acid ; pH 5, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt

1.3 Reagents: Acetic acid ; pH 5, rt

Référence

- Preparation of oxoquinazolinyl-butanamide derivatives as Tankyrase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Toluene ; 15 - 30 min, rt → 150 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4

Référence

- Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activity, European Journal of Medicinal Chemistry, 2018, 143, 568-576

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Diethyl ether , Benzene , 1,4-Dioxane ; 2 h, rt

Référence

- ω-Quinazolinonylalkyl aryl ureas as reversible inhibitors of monoacylglycerol lipase, Bioorganic Chemistry, 2020, 94,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 46 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Référence

- Chemical Probes to Study ADP-Ribosylation: Synthesis and Biochemical Evaluation of Inhibitors of the Human ADP-Ribosyltransferase ARTD3/PARP3, Journal of Medicinal Chemistry, 2013, 56(23), 9556-9568

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt → reflux; 15 min, cooled

1.2 Reagents: Acetic acid ; acidified

1.2 Reagents: Acetic acid ; acidified

Référence

- Synthesis and SAR studies of potent H+/K+-ATPase inhibitors of quinazolinone-Schiff's base analogues, Bioorganic Chemistry, 2016, 68, 1-8

Synthetic Routes 10

Conditions de réaction

Référence

- Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti-inflammatory agents, European Journal of Chemistry, 2015, 6(3), 254-260

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Toluene ; 3 h, reflux

Référence

- Small-molecule compound spam1 for up-regulating neuropeptide pacap and receptor pac1-r thereof, and preparation method therefor and application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

Référence

- Studies on quinazolines. X. Synthesis and pharmacological evaluation of 4(3H)-quinazolinone biphenyl tetrazoles as angiotensin II antagonists, Chinese Pharmaceutical Journal (Taipei), 1999, 51(1), 31-48

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Triethyl phosphite Solvents: Toluene ; rt; 1 h, rt → 70 °C; 2 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Studies towards the synthesis of the benzodiazepine alkaloid auranthine. Synthesis of an acetylated derivative, Journal of Heterocyclic Chemistry, 2003, 40(1), 29-35

Synthetic Routes 14

Conditions de réaction

Référence

- 3-Propynyl-2-substituted carboxylic acid derivatives of quinazolinone, Scientia Pharmaceutica, 2000, 68(3), 275-279

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Raw materials

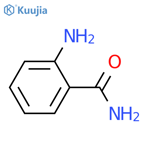

- 2-Aminobenzamide

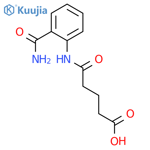

- 4-[(2-Carbamoylphenyl)carbamoyl]butanoic acid

- 2,6-Piperidinedione, 1-(2-azidobenzoyl)-

- 4-(2-Cyanophenyl)carbamoylbutanoic Acid

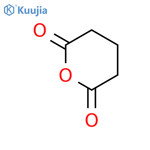

- oxane-2,6-dione

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Preparation Products

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Littérature connexe

-

H. K. Kumara,R. Suhas,D.?M. Suyoga Vardhan,M. Shobha,D. Channe Gowda RSC Adv. 2018 8 10644

95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid) Produits connexes

- 2172151-84-5(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.2.1octane-8-carboxylic acid)

- 946362-68-1(N-(2-methoxyphenyl)-1-(4-methylphenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2034581-76-3(3-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one)

- 4117-90-2(N-(4-aminophenyl)-N-phenylbenzene-1,4-diamine)

- 875916-52-2(1-Propanone, 2-azido-1-(3,4-dichlorophenyl)-2-methyl-)

- 1598277-45-2(8-Bromo-4-chloro-6-fluoro-3-nitroquinoline)

- 75893-80-0(6-(benzyloxy)-1,2,3,4-tetrahydroquinoline)

- 443741-71-7(<br>[5-(2,4-Dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-ylmethyl]-(4- ethoxy-phenyl)-amine)

- 1567098-29-6(4-bromo-1-(3-methylpyridin-2-yl)methyl-1H-pyrazol-3-amine)

- 1564037-07-5(3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Pureté:99%

Quantité:1g

Prix ($):221.0